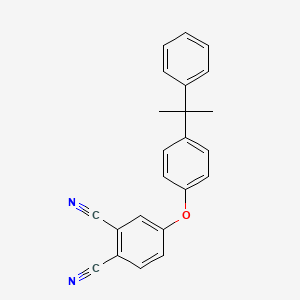

4-(4-alpha-Cumylphenoxy)phthalonitrile

Description

Significance of Phthalonitrile (B49051) Compounds as High-Performance Polymer Precursors

Phthalonitrile-based resins are a class of thermosetting polymers renowned for their outstanding performance characteristics. zenodo.orgmdpi.com These materials are synthesized through the polymerization of phthalonitrile monomers, which contain two adjacent cyano (-CN) groups on a benzene (B151609) ring. The polymerization process, typically initiated by heat or the addition of a curing agent, results in a highly cross-linked, aromatic heterocyclic network structure. researchgate.net This network, often comprising phthalocyanine (B1677752) and triazine rings, is responsible for the exceptional properties of the resulting polymers.

The significance of phthalonitrile compounds as precursors for high-performance polymers lies in their ability to form materials with:

Exceptional Thermal and Oxidative Stability: The highly aromatic and cross-linked nature of cured phthalonitrile resins imparts remarkable resistance to thermal degradation and oxidation, making them suitable for applications in high-temperature environments. zenodo.orgrsc.org

Excellent Mechanical Properties: These polymers exhibit high strength, stiffness, and dimensional stability, retaining their mechanical integrity even at elevated temperatures. researchgate.net

Inherent Flame Retardancy: The high aromatic content and char-forming tendency of phthalonitrile polymers contribute to their excellent fire-resistant properties. rsc.org

Low Water Absorption: The hydrophobic nature of the polymer network results in minimal moisture uptake, which is crucial for maintaining performance in humid or corrosive environments. rsc.org

Good Dielectric Properties: Phthalonitrile resins often display low dielectric constants and loss tangents, making them valuable for electronic and aerospace applications where electrical insulation is critical. researchgate.net

These properties make phthalonitrile-based polymers highly desirable for demanding applications in aerospace, defense, electronics, and automotive industries. mdpi.comresearchgate.net

Overview of Monomeric Phthalonitriles and their Polymeric Derivatives

Monomeric phthalonitriles are the fundamental building blocks for phthalonitrile resins. Their general structure consists of a phthalonitrile core (a benzene ring with two adjacent nitrile groups) attached to various organic moieties. The nature of these substituent groups plays a crucial role in determining the processing characteristics of the monomer and the final properties of the cured polymer.

A common synthetic route to phthalonitrile monomers involves the nucleophilic substitution of a nitro group on a 4-nitrophthalonitrile (B195368) molecule with a phenolic compound in the presence of a base. researchgate.netrsc.org This method allows for the incorporation of a wide variety of structural features into the monomer.

Upon curing, these monomers undergo a complex polymerization process. The nitrile groups react to form a robust, three-dimensional network. The resulting polymeric derivatives are thermosetting materials, meaning they are irreversibly hardened upon heating. The high degree of cross-linking and the aromatic character of the network are the primary reasons for their exceptional performance.

Positioning of 4-(4-alpha-Cumylphenoxy)phthalonitrile in Contemporary Research

In the landscape of phthalonitrile monomer research, this compound holds a specific and strategic position. The incorporation of the bulky α-cumylphenoxy group is a deliberate design choice aimed at modifying the properties of both the monomer and the resulting polymer.

The primary motivations for investigating this particular monomer include:

Improved Processability: The bulky, non-planar α-cumyl group can disrupt the close packing of the monomer molecules, potentially leading to a lower melting point and a wider processing window compared to more rigid, planar phthalonitrile monomers. researchgate.net This is a significant advantage in the manufacturing of composite materials, as it allows for easier processing techniques like resin transfer molding (RTM). zenodo.org

Enhanced Solubility: The presence of the cumylphenoxy group can increase the solubility of the monomer in organic solvents, facilitating its purification and processing.

Tailored Thermomechanical Properties: The introduction of the flexible ether linkage and the bulky side group can influence the glass transition temperature (Tg) and the mechanical toughness of the final polymer. While maintaining high thermal stability, these structural modifications can potentially lead to less brittle materials compared to those derived from simpler, more rigid phthalonitrile monomers.

Contemporary research focuses on synthesizing and characterizing polymers derived from this compound to fully understand the structure-property relationships. This includes detailed studies of its curing behavior, thermal stability, mechanical strength, and dielectric properties. The goal is to develop a new generation of high-performance materials with an optimized balance of processability and performance for advanced applications.

Below is a table summarizing the key properties of the monomeric compound:

| Property | Value |

| Chemical Name | This compound |

| Synonym | 2-[4-(3,4-Dicyanophenoxy)phenyl]-2-phenylpropane |

| CAS Number | 83482-57-9 |

| Molecular Formula | C23H18N2O |

| Molecular Weight | 338.4 g/mol |

| Appearance | White to Almost white powder/crystal |

| Melting Point | 91 °C |

Data sourced from commercial supplier information. chemicalbook.com

The following table presents typical properties of cured phthalonitrile resins, providing a benchmark for the expected performance of polymers derived from this compound.

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | > 400 °C |

| 5% Weight Loss Temperature (TGA) | > 500 °C in N2 |

| Char Yield at 800-900 °C in N2 | > 70% |

| Flexural Strength | High |

| Water Absorption | Low |

These are general values for high-performance phthalonitrile resins and may vary depending on the specific monomer and curing conditions. zenodo.orgrsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANCXVAWMHHHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327336 | |

| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83482-57-9 | |

| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Cumylphenoxy)phthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Molecular Engineering of 4 4 Alpha Cumylphenoxy Phthalonitrile and Its Precursors

Synthetic Pathways for 4-(4-alpha-Cumylphenoxy)phthalonitrile

The primary route for the synthesis of this compound involves a nucleophilic aromatic displacement reaction. This method is widely employed for the preparation of aryl-ether-linked phthalonitriles due to its efficiency and versatility.

Nucleophilic Aromatic Displacement Reactions

The synthesis of this compound is typically achieved through the reaction of 4-nitrophthalonitrile (B195368) with 4-alpha-cumylphenol. In this reaction, the phenoxide ion, generated from 4-alpha-cumylphenol in the presence of a base, acts as a nucleophile and displaces the nitro group on the 4-position of the phthalonitrile (B49051) ring. The electron-withdrawing nature of the two adjacent nitrile groups on the phthalonitrile ring activates the nitro group for nucleophilic substitution.

A general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound via nucleophilic aromatic substitution.

The precursor, 4-alpha-cumylphenol, is synthesized via the Friedel-Crafts alkylation of phenol (B47542) with alpha-methylstyrene (B127712) in the presence of an acid catalyst.

Role of Reaction Conditions and Catalytic Systems

The success of the nucleophilic aromatic displacement reaction is highly dependent on the reaction conditions and the choice of catalyst.

Solvent: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.

Base: A crucial component of the catalytic system is the base, which is used to deprotonate the 4-alpha-cumylphenol to form the more reactive phenoxide. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose. It is mild enough to avoid side reactions but effective in promoting the formation of the phenoxide.

Temperature and Reaction Time: The reaction temperature is a critical parameter that influences the rate of reaction and the formation of byproducts. Typically, the reaction is conducted at moderately elevated temperatures, often in the range of 60-80°C. The reaction time can vary from several hours to a full day, and the progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC).

Purification: After the reaction is complete, the product is typically isolated by precipitation in water followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of solvents, to obtain the final product in high purity.

Design Principles for Phthalonitrile Monomers

The molecular architecture of phthalonitrile monomers plays a pivotal role in determining the processing characteristics of the uncured resin and the ultimate properties of the cured polymer. The design of these monomers involves a careful balance of structural motifs to achieve desired performance attributes.

Strategies for Introducing Flexible and Rigid Structural Motifs

The incorporation of both flexible and rigid segments into the phthalonitrile monomer backbone is a key strategy for tailoring its properties.

Flexible Motifs: The introduction of flexible linkages, such as ether (Ar-O-Ar) bonds, is a common approach to improve the processability of phthalonitrile resins. wsu.edu These flexible bonds lower the melting point and viscosity of the monomer, widening the processing window for techniques like resin transfer molding (RTM) and filament winding. The ether linkage in this compound contributes to its processability.

Rigid Motifs: Aromatic rings, such as the phenyl and phthalonitrile units, provide rigidity to the monomer structure. This rigidity is essential for achieving high thermal stability and a high glass transition temperature (Tg) in the cured polymer. The bulky and rigid alpha-cumyl group in this compound also contributes to the steric hindrance, which can affect chain packing and modify the thermal properties of the resulting polymer. The presence of bulky substituents can also enhance the solubility of the monomer in organic solvents. mdpi.com

| Monomer Structure | Key Structural Feature | Impact on Properties |

| 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | Biphenyl group | High rigidity, high thermal stability |

| 2,2-Bis[4-(3,4-dicyanophenoxy)phenyl]propane | Isopropylidene group | Increased flexibility, improved processability |

| This compound | alpha-Cumylphenoxy group | Bulkiness, improved solubility, modified thermal properties |

Incorporation of Specific Functional Groups (e.g., Ether, Amine, Phenolic)

The introduction of specific functional groups into the phthalonitrile monomer can impart unique properties and functionalities.

Ether Groups: As previously mentioned, ether linkages are primarily incorporated to enhance processability by increasing the flexibility of the monomer and the resulting polymer network.

Amine Groups: The incorporation of amine functionalities can lead to self-promoting phthalonitrile resins. The active hydrogen atoms on the amine group can participate in the curing reaction of the nitrile groups, often lowering the curing temperature and accelerating the polymerization process.

Phenolic Groups: Phenolic hydroxyl groups can also act as internal catalysts for the curing of phthalonitrile resins. Furthermore, they can provide sites for further chemical modification or serve as reactive sites for crosslinking with other resin systems.

Synthesis of Branched and Asymmetric Phthalonitrile Structures

Moving beyond linear monomers, the synthesis of branched and asymmetric phthalonitrile structures offers further opportunities to tailor resin properties.

Branched Structures: Branched phthalonitrile monomers can be synthesized by using multifunctional core molecules. For example, reacting a tri- or tetra-functional phenol with 4-nitrophthalonitrile can lead to the formation of star-shaped or branched monomers. These branched structures can lead to polymers with higher crosslink densities, which can result in enhanced thermal stability and mechanical properties.

Asymmetric Structures: The synthesis of asymmetric phthalonitriles, where different substituents are present on the same molecule, can be used to disrupt the crystalline packing of the monomers, leading to lower melting points and improved solubility. nih.gov This can be achieved through statistical condensation of two different phthalonitriles or by using a multi-step synthetic approach where different functional groups are introduced sequentially. The use of a bulky and asymmetric precursor like 4-alpha-cumylphenol can itself lead to asymmetry in the final polymer network.

Development of Bio-Based Phthalonitrile Precursors

The increasing demand for sustainable materials has driven research into the development of high-performance polymers from renewable resources. Phthalonitrile resins, known for their exceptional thermal and oxidative stability, have traditionally been synthesized from petroleum-based feedstocks. researchgate.net However, recent research has focused on utilizing bio-based phenols and other natural compounds as sustainable starting materials for phthalonitrile monomer synthesis. This approach not only reduces reliance on fossil fuels but also offers the potential for novel molecular architectures and improved processing properties. researchgate.netusda.gov

A variety of renewable resources have been explored for this purpose, including lignin (B12514952) and its derivatives (vanillin, eugenol, guaiacol), cardanol (B1251761) (from cashew nut shell liquid), resveratrol (B1683913), and L-tyrosine. researchgate.netresearchgate.netemerald.comresearchgate.netresearchgate.net The general synthesis strategy involves the nucleophilic substitution reaction between a bio-derived phenolic compound and 4-nitrophthalonitrile, typically in the presence of a weak base like potassium carbonate. researchgate.net

Lignin and Lignin-Derived Precursors

Lignin, an abundant aromatic biopolymer, is a promising renewable feedstock for phthalonitrile resins. researchgate.netusda.gov Researchers have successfully synthesized bio-based phthalonitrile (PN) monomers from compounds derived from lignin, such as guaiacol (B22219) and eugenol. researchgate.net For instance, a novel lignin-based phthalonitrile monomer (BPN) with a biomass content of 54% was synthesized and characterized. researchgate.net The resulting cured resin from this monomer demonstrated excellent thermal stability, with a high glass transition temperature (Tg) exceeding 450 °C and a char yield greater than 72% at 1000 °C, properties that are comparable to traditional petroleum-based phthalonitrile resins. researchgate.net

Eugenol, which can be derived from lignin or clove oil, has also been used to create phthalonitrile resins with enhanced processability. researchgate.netmdpi.com An eugenol-based PN resin (MEG-PN) exhibited a significantly lower melting temperature (77°C) and a moderate curing temperature (281°C) without the need for a curing agent, addressing one of the key challenges of conventional phthalonitrile systems. researchgate.net Similarly, vanillin, another lignin derivative, has been used to prepare phthalonitrile resins with thermal stability above 500°C and a glass transition temperature higher than 380°C after curing. researchgate.netresearchgate.net

Cardanol-Based Precursors

Cardanol, the primary component of cashew nut shell liquid (CNSL), is another valuable bio-based resource for polymer synthesis. emerald.comresearchgate.netnih.gov Its long aliphatic side chain can impart flexibility and improved processability to the rigid phthalonitrile backbone. A phthalonitrile-etherified cardanol-phenol-formaldehyde (PPCF) resin was synthesized by reacting 4-nitrophthalonitrile with a cardanol-phenol-formaldehyde (PCF) resin. emerald.com The introduction of the cardanol structure was shown to enhance the toughness and curing characteristics of the resulting resin. emerald.com

Other Natural Phenolic Precursors

The scope of bio-based precursors extends beyond lignin and cardanol. Natural polyphenols like resveratrol and its derivative dihydroresveratrol (B186802) have been used to create triphenolic phthalonitrile resins. researchgate.net These resins, after curing, showed no discernible glass transition temperature and exhibited thermal stability at temperatures above 500 °C. researchgate.net Their monomers also displayed excellent viscosity profiles suitable for advanced manufacturing techniques like resin transfer molding. researchgate.net

Other bio-derived molecules investigated include magnolol (B1675913) and honokiol (B1673403) derivatives, which have produced self-curing phthalonitrile resins with glass transition temperatures exceeding 500 °C and 5% weight loss temperatures as high as 527 °C. researchgate.net A phthalonitrile monomer derived from the amino acid L-tyrosine was also synthesized, achieving a high biomass content of 56%. researchgate.net Furthermore, a monomer synthesized from anethole, a plant oil derivative, was successfully polymerized to form a high-performance phthalocyanine (B1677752) resin. researchgate.net

The research into these varied bio-based precursors demonstrates a significant stride towards creating sustainable, high-performance phthalonitrile resins. These materials not only match the thermal performance of their fossil-fuel-based counterparts but can also offer advantages in processability and functionality.

Research Findings on Bio-Based Phthalonitrile Resins

The following table summarizes the properties of various phthalonitrile resins synthesized from different bio-based precursors, as reported in recent literature.

An article on the "Polymerization, Curing Kinetics, and Reaction Mechanisms of this compound-Based Resins" cannot be generated at this time.

The available scientific literature focuses on the broader class of phthalonitrile-based resins, detailing their general polymerization behavior, curing kinetics, and reaction mechanisms. This includes general discussions on:

Non-isothermal and isothermal kinetic analysis using techniques like Differential Scanning Calorimetry (DSC) to determine curing parameters.

Rheological characterization to study the viscosity changes during the curing process.

The formation of highly crosslinked networks through the reaction of nitrile groups.

The primary polymerization pathways leading to the formation of thermally stable isoindoline (B1297411) and triazine ring structures .

General investigations into the potential role of free radical processes in the polymerization of some phthalonitrile systems.

However, specific data tables, detailed research findings, and in-depth analysis pertaining exclusively to "this compound" are not available in the public domain. To generate an article that meets the stringent requirements of the request—focusing solely on this specific compound with detailed, data-rich content for each subsection—would necessitate fabricating information, which falls outside the scope of providing accurate and factual responses.

Polymerization, Curing Kinetics, and Reaction Mechanisms of 4 4 Alpha Cumylphenoxy Phthalonitrile Based Resins

Mechanisms of Phthalonitrile (B49051) Polymerization

Role of Autocatalysis and Synergistic Polymerization Effects

The polymerization of phthalonitrile resins, including those based on 4-(4-alpha-Cumylphenoxy)phthalonitrile, can be influenced by autocatalytic phenomena, where the reaction products or intermediates accelerate the curing process. This self-catalytic behavior is particularly prominent in phthalonitrile systems that have been specifically designed to include functional groups capable of initiating polymerization, such as hydroxyl (–OH) or amino (–NH2) groups. rsc.orgbohrium.com For instance, the presence of hydroxyl groups in certain phthalonitrile monomers has been shown to lead to autocatalytic curing behavior. rsc.orgbohrium.com

In these systems, the active hydrogen atoms from these functional groups can initiate the nucleophilic attack on the electron-deficient carbon of the nitrile (C≡N) group. mdpi.com This initiation step leads to the formation of reactive intermediates, such as amidines, which can then participate in and propagate the polymerization cascade. rsc.org The generation of these catalytic species in situ eliminates the need for external catalysts and can lead to a more uniform and controlled curing process.

Synergistic polymerization effects are also a key aspect of phthalonitrile resin chemistry. These effects can arise from the interplay between different reactive species and polymerization pathways occurring simultaneously during curing. The curing of phthalonitrile monomers can proceed through the formation of various heterocyclic structures, including triazine rings, isoindoline (B1297411) structures, and phthalocyanine (B1677752) macrocycles. mdpi.comresearchgate.netmdpi.com The relative prevalence of these structures is highly dependent on the curing conditions and the presence of catalysts or co-reactants.

A proposed synergistic mechanism involves a radical thermal synergistic polymerization (TSP) effect. researchgate.net This mechanism suggests that the curing process is not solely governed by ionic pathways but also involves radical species that can contribute to the crosslinking reactions. The interplay between these different reaction pathways can lead to a more efficient and complete cure, resulting in a polymer network with enhanced thermal and mechanical properties.

The curing process is often characterized by a multi-stage reaction, as evidenced by differential scanning calorimetry (DSC), which may show multiple exothermic peaks corresponding to different polymerization reactions. acs.org For example, an initial exothermic event at a lower temperature might be attributed to a catalytic polymerization process, while a higher temperature exotherm could correspond to the bulk polymerization of the monomer. acs.org This complex interplay of reactions underscores the synergistic nature of phthalonitrile polymerization.

Influence of Curing Agents on Polymerization

The curing of this compound-based resins is significantly influenced by the addition of curing agents or catalysts. These additives play a crucial role in lowering the activation energy of the polymerization reaction, thereby reducing the curing temperature and time, and expanding the processing window. mdpi.commdpi.com The choice of curing agent can also direct the polymerization pathway, influencing the final chemical structure and properties of the thermoset.

Amine-Catalyzed Curing Systems

Aromatic amines are widely used and highly effective catalysts for the polymerization of phthalonitrile resins. rsc.orgrsc.org Compounds such as 4,4'-diaminodiphenyl sulfone (DDS) and 4-(aminophenoxy)phthalonitrile (4-APN) have been extensively studied as curing agents. researchgate.netbohrium.comresearchgate.net The catalytic activity of amines stems from the nucleophilic nature of the amino group, which readily attacks the electrophilic carbon atom of the nitrile group.

The proposed mechanism for amine-catalyzed curing involves an initial nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate. rsc.org This step is considered the rate-determining step of the reaction. rsc.org The amines also act as hydrogen transfer promoters throughout the curing process, facilitating the intramolecular cyclization of intermediates to form isoindoline structures. rsc.org These isoindoline intermediates are critical for the subsequent propagation reactions that lead to the formation of a highly crosslinked network comprising triazine and phthalocyanine structures. rsc.org

The effectiveness of an amine catalyst is dependent on its chemical structure. Studies have shown that the activation energy for the curing reaction varies with different aromatic diamines. researchgate.net For instance, the curing of a bisphenol A-based phthalonitrile with various aromatic diamines resulted in activation energies ranging from 66.61 to 79.00 kJ mol⁻¹, as calculated by Kissinger's and Ozawa's methods. researchgate.net

It has also been observed that the polymerization of amine-containing phthalonitrile monomers can release ammonia (B1221849) during the crosslinking process. rsc.org This has led to the exploration of alternative catalysts, such as 1,3-diiminoisoindoline, which can effectively catalyze the polymerization at lower temperatures without the evolution of ammonia. rsc.org

| Curing Agent | Monomer System | Activation Energy (Ea) (kJ/mol) | Method |

| p-Phenylenediamine (p-PD) | BBPN | 79.00 | Kissinger |

| m-Tolidine (m-TB) | BBPN | 68.99 | Kissinger |

| o-Tolidine (o-TB) | BBPN | 70.07 | Kissinger |

| 2,2′-bis(trifluoromethyl)benzidine (TFMB) | BBPN | 66.61 | Kissinger |

| Sulfaguanidine | Bisphenol A-based PN | 76.6 | Not specified |

| 4,4'-diaminodiphenyl sulfone (DDS) | SiPN | 74.89 / 66.78 | Ozawa / Kissinger |

Data compiled from studies on various phthalonitrile systems to illustrate the range of activation energies with amine curing agents. researchgate.netbohrium.com

Lewis Acid-Promoted Polymerization (e.g., Boron-Containing Species)

Lewis acids have emerged as another important class of catalysts for phthalonitrile polymerization. Boron-containing compounds, in particular, have shown significant promise in promoting the curing reaction and enhancing the thermal properties of the resulting polymers. rsc.orgcjps.org These compounds can act as Lewis acids, accepting a pair of electrons from the nitrogen atom of the nitrile group. This interaction polarizes the C≡N bond, making the carbon atom more susceptible to nucleophilic attack and thus initiating polymerization. cjps.org

A proposed mechanism for boron-containing Lewis acid curing involves the coordination of the boron atom to the nitrile group, which facilitates the formation of triazine and isoindoline structures. cjps.org The incorporation of boron into the phthalonitrile monomer itself, for example, by synthesizing a boronic acid-containing phthalonitrile, can lead to systems with improved processability. cjps.org

Carboranes, which are clusters of boron and carbon atoms, have also been investigated as catalysts. mdpi.comnih.govnih.gov The B-H bonds in carborane derivatives can participate in a hydroboration reaction with the C≡N groups, accelerating the cure. mdpi.com This catalytic effect has been shown to significantly lower the curing temperature and improve the curing speed of phthalonitrile resins. mdpi.comnih.gov Furthermore, the incorporation of boron into the polymer backbone can enhance the thermal stability of the cured resin. rsc.orgbohrium.com

The pyrolysis of boron-containing phthalonitrile resins can lead to the formation of boron carbide (B4C) and boron nitride (B-N) structures on the surface of the carbonized product, which contributes to improved thermal stability at elevated temperatures. researchgate.net

Additives for Enhanced Curing Efficiency and Processing Window

Besides primary curing agents, various additives can be incorporated into this compound resin formulations to enhance curing efficiency and widen the processing window. The processing window is a critical parameter for the fabrication of composites, defined as the temperature range between the melting point of the monomer and the onset of polymerization. rsc.org A wider processing window allows for better impregnation of reinforcing fibers and reduces the likelihood of void formation.

One approach to widening the processing window is to blend the phthalonitrile resin with other high-performance polymers, such as bismaleimides, novolacs, or benzoxazines. mdpi.com The hydroxyl or amino groups generated during the curing of these blended resins can effectively catalyze the polymerization of the phthalonitrile component. mdpi.com

Inorganic fillers can also play a dual role as reinforcement and catalyst. For example, alumina (B75360) (Al2O3) particles have been shown to have a catalytic effect on phthalonitrile polymerization. acs.org The interaction between the alumina surface and the nitrile groups can initiate polymerization at lower temperatures than the neat resin, as evidenced by the appearance of an exothermic peak in DSC analysis. acs.org This catalytic effect is beneficial for improving the typically sluggish curing process of phthalonitriles. acs.org

The molecular design of the phthalonitrile monomer itself is a key strategy for improving processability. Introducing flexible linkages or bulky side groups, such as the α-cumyl group in this compound, can lower the melting point and melt viscosity of the monomer, thereby widening the processing window. rsc.orgresearchgate.net For instance, a fluorinated phthalonitrile monomer demonstrated a low melting point of 96 °C and an excellent processing window up to 262 °C when cured with 4-(aminophenoxy)phthalonitrile (APPH). rsc.org

| Monomer System | Curing Agent | Melting Point (°C) | Onset of Curing (°C) | Processing Window (°C) |

| Fluorinated PN (PBDP) | APPH | 96 | 262 | 166 |

| Alkyl/pyrimidine/amino PN | Autocatalytic | 96 | 259 | 163 |

| MDTP | APPH | 103 | 231 | 128 |

| BCSP | APPH | 92 | 238 | 146 |

Data from various modified phthalonitrile systems illustrating the achievable processing windows. rsc.orgresearchgate.net

Structure Performance Relationships in Polymers Derived from 4 4 Alpha Cumylphenoxy Phthalonitrile

Correlating Molecular Architecture with Thermomechanical Behavior

The thermomechanical behavior of cured 4-(4-alpha-Cumylphenoxy)phthalonitrile resin is dictated by the formation of a rigid, highly crosslinked network. The polymerization of phthalonitrile (B49051) monomers typically proceeds through an addition cure mechanism, which minimizes the creation of voids from volatile by-products and results in a robust, dense network structure. mdpi.com The curing reaction involves the formation of highly stable, heterocyclic structures such as polytriazine or polyphthalocyanine rings, which serve as the crosslinking points. mdpi.commdpi.com

The stiffness of the final polymer, often quantified by its storage modulus or Young's modulus, is directly influenced by both the crosslinking density and the inherent aromatic content of the monomer.

Crosslinking Density: A higher degree of crosslinking leads to a more constrained network, significantly restricting the mobility of polymer chains. This results in a stiffer material. Molecular dynamics simulations on related phthalonitrile systems have shown a clear trend where stiffness increases with crosslink density. For example, in one study, the Young's modulus increased from 143.4 GPa at 25% crosslinking to 201 GPa at 100% crosslinking. mdpi.com This increased crosslinking density enhances the material's resistance to deformation under load.

Aromatic Content: The this compound monomer possesses a high concentration of aromatic rings. These rigid, planar structures contribute significantly to the intrinsic stiffness of the polymer backbone, even before extensive crosslinking occurs. The presence of these aromatic units limits rotational freedom along the polymer chain, leading to a material with a high modulus and good dimensional stability at elevated temperatures. cnrs.fr

The combined effect of a high crosslinking density and substantial aromatic content results in a polymer with exceptional stiffness and mechanical integrity.

Table 1: Effect of Crosslink Density on Mechanical Properties of a Phthalonitrile Polymer System

| Crosslink Density (%) | Young's Modulus (GPa) | Yield Behavior |

| 25 | 143.4 | More ductile |

| 50 | 174.0 | Intermediate |

| 100 | 201.0 | Brittle, yields at low strain |

Data derived from molecular dynamics simulations on a representative phthalonitrile system. mdpi.com

Cured phthalonitrile systems are characterized by their exceptionally high glass transition temperatures (Tg), which are often difficult to detect by standard thermal analysis methods as they can exceed the decomposition temperature of the material. researchgate.net For many phthalonitrile resins, the Tg is reported to be above 450 °C. cnrs.fr

The Tg represents the transition from a rigid, glassy state to a more rubbery state. mdpi.com In these highly crosslinked systems, the transition is very subtle because the dense network severely restricts large-scale segmental motion even at elevated temperatures.

Research has shown that the thermal history, including post-curing schedules, significantly impacts the final Tg. Extended post-curing at high temperatures can advance the crosslinking reactions, leading to an increase in the glass transition temperature. researchgate.net Paradoxically, during long-term thermo-oxidative aging, further cross-linking reactions can occur even at temperatures below the initial Tg, leading to an observed rise in the Tg before destructive degradation processes dominate. researchgate.net

Table 2: Glass Transition Temperature (Tg) Behavior During Thermal Aging

| Material | Aging Condition | Observation | Rationale |

| Phthalonitrile Thermoset | 200 hours at 300 °C | Tg increased by approx. 20 °C | Additional cross-linking and rearrangement of the matrix. researchgate.net |

| Fully Cured Phthalonitrile Copolymer | Heating to 450 °C | No softening or Tg observed | The dense cross-linked network prevents the transition to a rubbery state before decomposition. researchgate.net |

Research on Flame Retardancy Mechanisms

Molecular Design Approaches for Intrinsic Fire Resistance

The intrinsic fire resistance of polymers derived from this compound is rooted in the inherent chemical structure of the monomer. The molecular design of these polymers leverages the unique combination of the phthalonitrile moiety and the bulky α-cumylphenoxy group to achieve superior flame retardancy without the need for external, additive-type flame retardants. The primary mechanism is condensed-phase flame retardancy, which focuses on enhancing the formation of a stable, insulating char layer during combustion. researchgate.netresearchgate.net This char acts as a physical barrier, limiting the release of flammable volatile compounds into the gas phase and shielding the underlying polymer from the heat flux of the flame. nist.gov

The molecular architecture of this compound contributes to this mechanism in several key ways:

High Aromatic Content: The monomer possesses a high concentration of aromatic rings from both the phthalonitrile and the α-cumylphenoxy groups. Aromatic structures are known for their high thermal stability and tendency to form carbonaceous char upon pyrolysis rather than fragmenting into flammable gases. mdpi.com

Nitrile Group Crosslinking: The defining feature of phthalonitrile-based resins is the thermal polymerization of the nitrile (-C≡N) groups. During curing and subsequent exposure to high temperatures, these groups undergo complex cyclotrimerization reactions to form highly stable, cross-linked heterocyclic structures, such as triazine and phthalocyanine (B1677752) rings. researchgate.netnasampe.org This dense, three-dimensional network is fundamental to the formation of a high-yield, structurally robust char. The resulting char is difficult to oxidize and provides excellent thermal insulation. nasampe.org

Influence of the α-Cumylphenoxy Group: The large α-cumylphenoxy substituent plays a critical role in the polymer's properties. While specific studies detailing its precise impact on flame retardancy mechanisms are limited, its bulky nature is understood to influence polymer chain packing and thermal degradation pathways. It is hypothesized that the cumyl group can promote specific bond-scission and rearrangement reactions during pyrolysis that favor the formation of a cohesive and stable char structure.

While specific quantitative data for polymers derived solely from this compound is not extensively available in public literature, the performance of related phthalonitrile systems provides insight into the expected high level of fire resistance. For instance, other modified phthalonitrile resins demonstrate outstanding flame-retardant properties as shown in the table below.

| Phthalonitrile Polymer System | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Char Yield (%) @ 800°C (N₂) | Reference |

|---|---|---|---|---|

| Resorcinol-based Phthalonitrile | Not Reported | Not Reported | 72 | mdpi.com |

| Bisphenol A-based Phthalonitrile | Not Reported | Not Reported | 61.4 | mdpi.com |

| Phosphazene-containing Phthalonitrile (CPCP) | Not Reported | Not Reported | 83 | mdpi.com |

| Pyridazine-containing Phthalonitrile (Poly(BCPD)) | 48 | Not Reported | >74 (@ 900°C) | mdpi.com |

The data illustrates that molecular modifications, such as incorporating phosphorus (phosphazene) or nitrogen-rich (pyridazine) rings, can significantly enhance the char yield and flame retardancy (as indicated by the high LOI value). The α-cumylphenoxy group in this compound represents another such molecular design strategy aimed at achieving intrinsic fire resistance through the promotion of stable char formation.

Phthalocyanine Derivatives from 4 4 Alpha Cumylphenoxy Phthalonitrile: Synthesis and Functional Properties

Cyclotetramerization to Form Phthalocyanine (B1677752) Macrocycles

The synthesis of phthalocyanine macrocycles from 4-(4-alpha-Cumylphenoxy)phthalonitrile is primarily achieved through a cyclotetramerization reaction. This process involves the condensation of four molecules of the phthalonitrile (B49051) precursor to form the large, aromatic phthalocyanine ring. The bulky 4-alpha-cumylphenoxy substituent, attached at the peripheral position of the phthalonitrile, plays a crucial role in the properties of the resulting phthalocyanine, notably enhancing its solubility in common organic solvents and preventing the strong aggregation that is typical for unsubstituted phthalocyanines. nih.govnih.gov The synthesis can be directed to produce either metal-free or metal-containing phthalocyanine complexes.

The general mechanism for the formation of phthalocyanines from phthalonitriles involves a base-catalyzed reaction in a high-boiling point solvent. researchgate.netdergipark.org.tr For instance, the reaction can be carried out in solvents like pentanol (B124592) or quinoline, often in the presence of a strong non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). dergipark.org.trnih.govnih.gov

Strategies for Peripheral and Axial Substitution with Cumylphenoxy Moieties

The introduction of cumylphenoxy moieties onto the phthalocyanine macrocycle can be achieved through two main strategies: peripheral and axial substitution.

Peripheral Substitution: This is the most direct method when starting with this compound. The cumylphenoxy groups are already present on the precursor phthalonitrile molecules. During the cyclotetramerization reaction, these groups become located on the outer edge (periphery) of the resulting phthalocyanine ring. This substitution pattern is critical for modifying the physical properties of the phthalocyanine. The bulky nature of the cumylphenoxy groups sterically hinders the π-π stacking interactions between the planar phthalocyanine macrocycles, thereby reducing aggregation and significantly improving solubility in organic solvents. nih.govscispace.com This enhanced solubility is advantageous for solution-phase characterization and processing.

Axial Substitution: This strategy is employed for specific metal-containing phthalocyanines, particularly those with central metals that can accommodate axial ligands, such as silicon (Si), gallium (Ga), or indium (In). mdpi.comuu.nlrsc.org In this case, the phthalocyanine macrocycle is first synthesized, potentially with or without peripheral substituents. Subsequently, the cumylphenoxy groups are introduced as axial ligands, bonding directly to the central metal atom, perpendicular to the plane of the phthalocyanine ring. researchgate.net Axial substitution is known to be even more effective at preventing aggregation than peripheral substitution because the ligands protrude above and below the macrocycle plane, creating a significant steric barrier. scispace.comuu.nl This approach allows for the fine-tuning of the electronic and photophysical properties of the molecule. For example, in silicon phthalocyanines (SiPc), axial ligands can be introduced by reacting a precursor like silicon phthalocyanine dichloride with the corresponding phenol (B47542) (in this case, 4-alpha-cumylphenol). uu.nl

The choice between peripheral and axial substitution allows for the tailored design of phthalocyanines with specific properties for various applications. While peripheral substitution with cumylphenoxy groups is inherent to the starting material, axial substitution offers another level of molecular engineering. mdpi.com

Synthesis of Metal-Containing and Metal-Free Phthalocyanine Complexes

The cyclotetramerization of this compound can be readily adapted to synthesize both metal-free and a wide array of metal-containing phthalocyanine complexes. isuct.rursc.org

Metal-Free Phthalocyanines (H₂Pc): The synthesis of the metal-free derivative, tetrakis(4-alpha-cumylphenoxy)phthalocyanine, is typically achieved by heating the precursor phthalonitrile in the presence of a strong base like DBU in a high-boiling alcohol, such as pentanol or hexanol. nih.govnih.gov Another method involves the formation of a labile metal phthalocyanine, such as lithium phthalocyanine (Li₂Pc), by reacting the phthalonitrile with lithium metal in a suitable solvent, followed by demetallation with a dilute acid to yield the metal-free macrocycle. dergipark.org.tr The resulting metal-free phthalocyanines are characterized by two hydrogen atoms in the central cavity of the macrocycle. nih.gov

Metal-Containing Phthalocyanines (MPc): To synthesize metal-containing phthalocyanines, a salt of the desired metal is included in the cyclotetramerization reaction mixture. researchgate.netresearchgate.net The reaction of this compound with various metal salts (e.g., chlorides, acetates) in a high-boiling solvent leads to the formation of the corresponding metallophthalocyanine. nih.govisuct.ru The central metal ion templates the formation of the macrocycle around it. A wide variety of metals can be incorporated into the phthalocyanine core, leading to complexes such as Zinc(II), Lead(II), and Indium(III) tetrakis(4-cumylphenoxy)phthalocyanine. spiedigitallibrary.org For instance, reacting the phthalonitrile precursor with zinc chloride (ZnCl₂) or lead(II) acetate (B1210297) would yield the respective zinc or lead phthalocyanine complexes. nih.gov These metal complexes often exhibit distinct photophysical and electronic properties compared to their metal-free counterparts.

Photophysical and Electronic Properties of Phthalocyanine Derivatives

The introduction of 4-(4-alpha-cumylphenoxy) groups onto the phthalocyanine macrocycle significantly influences its photophysical and electronic properties. These bulky substituents modify the electronic structure and prevent aggregation, which allows for the detailed study of their intrinsic molecular properties in solution.

Electronic Absorption and Emission Spectroscopy (e.g., Q-Band Analysis)

The electronic absorption spectra of phthalocyanine derivatives are dominated by two main features: the Soret band (or B band) in the near-UV region (around 350 nm) and the Q-band in the visible/near-infrared region (600-750 nm). researchgate.netnih.gov The intense Q-band is characteristic of the phthalocyanine macrocycle and arises from the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov

Q-Band Analysis: For metal-free phthalocyanines (D₂h symmetry), the Q-band is typically split into two distinct peaks of similar intensity. nih.gov This splitting is a result of the reduced symmetry compared to their metallated counterparts. nih.gov In contrast, most metallophthalocyanines possess a higher D₄h symmetry, resulting in a single, intense, and sharp Q-band. researchgate.net

The position and shape of the Q-band are sensitive to the central metal ion, axial ligands, peripheral substituents, and the solvent environment. nih.govresearchgate.net For tetrakis(4-alpha-cumylphenoxy)phthalocyanine derivatives, the bulky substituents minimize aggregation, leading to sharp Q-bands in solution, which is indicative of monomeric species. The adherence to the Beer-Lambert law over a range of concentrations further confirms the absence of significant aggregation. nih.govresearchgate.net

The table below shows representative Q-band absorption maxima for different tetrakis(cumylphenoxy)phthalocyanines in solution.

| Compound | Central Metal | Solvent | Q-Band λmax (nm) |

| Tetrakis(cumylphenoxy)phthalocyanine | Metal-Free (H₂) | - | ~700, 670 |

| Tetrakis(cumylphenoxy)phthalocyanine | Lead (Pb) | Chloroform (B151607) | ~715 |

| Tetrakis(cumylphenoxy)phthalocyanine | Indium (In) | Chloroform | ~710 |

Note: The exact λmax values can vary slightly depending on the specific isomeric mixture and solvent used. The data is illustrative based on typical phthalocyanine spectra.

Fluorescence emission spectra are also characteristic of these compounds. Upon excitation into the Q-band, phthalocyanines exhibit fluorescence at slightly longer wavelengths. Metal-free and closed-shell metallophthalocyanines (like those with Zn(II)) are typically more fluorescent than those with heavy atoms (like Pb(II)) or paramagnetic centers, which tend to promote intersystem crossing to the triplet state. rsc.org

Singlet Oxygen Quantum Yield Determination

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that is crucial for applications like photodynamic therapy (PDT). Phthalocyanines are excellent photosensitizers for the generation of singlet oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. dergipark.org.tr

The mechanism involves the absorption of light by the phthalocyanine, which promotes it to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating excited-state singlet oxygen (¹O₂). rsc.org

The determination of ΦΔ is typically performed using an indirect chemical quenching method. dergipark.org.tr This involves a singlet oxygen acceptor, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), whose absorption decreases as it reacts with the generated singlet oxygen. The rate of this decrease is monitored and compared to that of a standard photosensitizer with a known ΦΔ (e.g., unsubstituted zinc phthalocyanine) under identical conditions. yildiz.edu.tr

The presence of a heavy central metal atom, such as zinc or indium, generally enhances the rate of intersystem crossing due to spin-orbit coupling, leading to higher triplet state yields and, consequently, higher singlet oxygen quantum yields compared to metal-free analogues. rsc.orgrsc.org Phthalocyanines with cumylphenoxy substituents are effective singlet oxygen generators. isuct.ru

| Compound | Central Metal | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| Tetrasubstituted ZnPc (general) | Zinc (Zn) | DMSO | 0.56 - 0.73 |

| Tetrasubstituted Metal-Free Pc (general) | Metal-Free (H₂) | DMSO | 0.12 - 0.21 |

| Axially Substituted SiPc (general) | Silicon (Si) | DMSO | 0.15 - 0.20 |

Note: This table provides typical ranges for peripherally substituted phthalocyanines to illustrate the effect of the central metal. Specific values for 4-(4-alpha-cumylphenoxy) derivatives may vary but are expected to follow these trends. rsc.orgyildiz.edu.trresearchgate.net

Nonlinear Optical Properties and Optical Limiting Response

Phthalocyanines, with their extensive 18 π-electron conjugated systems, exhibit significant third-order nonlinear optical (NLO) properties. nih.govresearchgate.net These properties are of interest for applications in optical switching and optical limiting. Optical limiters are devices that exhibit high transmittance at low input light intensity but low transmittance at high intensity, thereby protecting sensitive optical sensors or the human eye from intense laser pulses. rsc.orgresearchgate.net

The NLO response in phthalocyanines like those substituted with cumylphenoxy groups is often dominated by a mechanism called reverse saturable absorption (RSA). nih.govmdpi.com In RSA, the excited state absorption cross-section is larger than the ground state absorption cross-section. When the molecule is excited by an intense light pulse, a significant population of the excited state is created, which then absorbs subsequent photons more strongly, leading to a decrease in transmittance. mdpi.com

Studies on tetrakis(cumylphenoxy)phthalocyanines have revealed strong NLO responses. The third-order optical susceptibility (χ⁽³⁾) is a key parameter that quantifies this behavior. Research has shown that the central metal atom has a profound effect on the magnitude of the NLO response. For instance, the off-resonant χ⁽³⁾ for platinum- and lead-substituted tetrakis(cumylphenoxy)phthalocyanines was found to be significantly enhanced compared to the metal-free version. researchgate.net

| Compound | Central Metal | χ⁽³⁾ Enhancement Factor (vs. Metal-Free) |

| Tetrakis(cumylphenoxy)phthalocyanine | Platinum (Pt) | ~45 times |

| Tetrakis(cumylphenoxy)phthalocyanine | Lead (Pb) | ~5 times |

| Tetrakis(cumylphenoxy)phthalocyanine | Metal-Free (H₂) | 1 (Reference) |

Data derived from degenerate four-wave mixing experiments at 1.064 μm. researchgate.net

The strong nonlinear absorption and the resulting optical limiting behavior make these cumylphenoxy-substituted phthalocyanines promising candidates for photonic applications. acrhem.orgacrhem.org Their excellent solubility and thermal stability are additional advantages for their incorporation into devices. nih.gov

Supramolecular Chemistry: Aggregation and Dimerization Studies

The supramolecular chemistry of phthalocyanine (Pc) derivatives is fundamentally governed by their propensity to aggregate through non-covalent interactions, primarily π–π stacking of the extensive aromatic macrocycles. This aggregation behavior significantly influences their photophysical and chemical properties, and consequently their performance in various applications. The introduction of peripheral substituents, such as the bulky alpha-cumylphenoxy group, is a key strategy to modulate these intermolecular forces.

Steric Effects of Alpha-Cumylphenoxy Substituents on Self-Assembly

The self-assembly of phthalocyanine molecules is highly sensitive to the steric hindrance imposed by their peripheral substituents. The 4-(4-alpha-Cumylphenoxy) group is a particularly bulky substituent, and its position on the phthalocyanine ring plays a critical role in controlling aggregation.

When these bulky groups are attached at the non-peripheral (alpha) positions of the phthalocyanine core, they exert a significant steric effect that hinders the face-to-face stacking of the macrocycles. researchgate.net This steric repulsion raises the energy barrier for the formation of dimers and higher-order aggregates. Research comparing phthalocyanines with tetracumylphenoxy peripheral substitution at the alpha versus the beta (peripheral) positions has demonstrated this principle clearly. The alpha-substituted isomer shows a much lower tendency to aggregate due to a steric constraint that limits its conformational freedom, which is necessary for efficient stacking. researchgate.net In contrast, beta-substituted isomers, where the bulky groups extend away from the core more freely, exhibit a stronger tendency to form both dimers and larger aggregates. researchgate.net This controlled prevention of aggregation is crucial for applications where the monomeric form of the phthalocyanine is desired, such as in solution-based photodynamic therapy or sensing, as aggregation often leads to the quenching of fluorescence and altered electronic properties. rsc.org

The dimerization constants in chloroform solution for metal-free phthalocyanines with tetracumylphenoxy peripheral substitution highlight this difference starkly:

Alpha-substituted isomer: 1.3 x 10¹ M⁻¹ researchgate.net

Beta-substituted isomer: 7.0 x 10³ M⁻¹ researchgate.net

This demonstrates that the strategic placement of bulky alpha-cumylphenoxy groups is an effective method for tuning the supramolecular architecture of phthalocyanines.

Spectroscopic Probes for Aggregation Behavior in Solution and Solid State

UV-Visible (UV-Vis) absorption spectroscopy is the most direct and widely used technique to study the aggregation of phthalocyanines in both solution and solid states. researchgate.net The electronic absorption spectrum of a monomeric phthalocyanine is characterized by an intense, sharp absorption band in the red region of the spectrum (around 650-700 nm), known as the Q-band. researchgate.net

When phthalocyanine molecules aggregate, their π-systems couple, leading to distinct changes in the Q-band. rsc.org These changes are diagnostic of the aggregation type and extent:

H-aggregation (face-to-face): This arrangement results in a blue-shift of the Q-band and often a decrease in its intensity. This is the most common form of aggregation for unsubstituted phthalocyanines.

J-aggregation (edge-to-edge): This less common arrangement leads to a red-shifted, sharp, and intense absorption band.

By monitoring the UV-Vis spectrum as a function of concentration, solvent polarity, or temperature, the equilibrium between monomeric and aggregated species can be investigated. researchgate.net The appearance of a new, blue-shifted band at higher concentrations is a clear indicator of H-aggregate formation. researchgate.net In the solid state, such as in thin films, the UV-Vis spectrum can reveal the dominant packing motif, with broader, blue-shifted Q-bands indicating significant aggregation. researchgate.net

Fluorescence spectroscopy provides complementary information. Phthalocyanine monomers are typically fluorescent, but this fluorescence is often quenched upon aggregation. Therefore, a decrease in fluorescence intensity with increasing concentration can be used as a sensitive probe for the onset of dimerization and aggregation. conicet.gov.ar In some cases, aggregation can lead to the formation of new emissive species, such as excimers, which have a characteristic red-shifted emission spectrum.

| Spectroscopic Technique | Observed Change upon Aggregation | Information Gained |

| UV-Vis Spectroscopy | Blue-shift (H-aggregation) or Red-shift (J-aggregation) of the Q-band; Broadening of bands. | Type of aggregate (H vs. J); Extent of aggregation. |

| Fluorescence Spectroscopy | Decrease in monomer fluorescence intensity (quenching); Appearance of new red-shifted bands (excimers). | Onset of aggregation; Presence of specific aggregated species. |

Bio-Interactions and Sensing Capabilities of Phthalocyanine Compounds

Phthalocyanine derivatives are of significant interest for biomedical and sensing applications due to their unique photophysical properties, high chemical stability, and the tunability of their structure. The introduction of substituents like the alpha-cumylphenoxy group can modulate their solubility, aggregation state, and interaction with biological targets and chemical analytes.

DNA Interaction Mechanisms

Phthalocyanines can interact with DNA through several mechanisms, including intercalation, groove binding, and external electrostatic binding. dergipark.org.trdergipark.org.tr The specific mode of interaction is heavily influenced by the molecule's charge, size, and the steric profile of its peripheral substituents.

For phthalocyanines bearing bulky groups such as alpha-cumylphenoxy, the classic intercalation mode—where the planar macrocycle inserts between the DNA base pairs—is generally disfavored due to severe steric hindrance. nih.gov Instead, these molecules are more likely to engage in non-intercalative binding. conicet.gov.ar The primary modes of interaction for such bulky phthalocyanines are:

Groove Binding: The molecule fits into the major or minor groove of the DNA double helix. This interaction is driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions.

Electrostatic Interaction: If the phthalocyanine possesses charged substituents, it can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. conicet.gov.ar

Spectroscopic titration is a key method to study these interactions. Upon binding to DNA, changes in the phthalocyanine's absorption spectrum (hypochromism or hyperchromism) and fluorescence properties are observed. dergipark.org.tr Significant hypochromism and a red shift in the Q-band are often indicative of strong interactions, though not necessarily intercalation. dergipark.org.tr For bulky phthalocyanines, binding constants are typically lower than those observed for classic intercalators. dergipark.org.tr For example, studies on various substituted zinc(II) phthalocyanines have reported binding constants (Kb) with calf thymus DNA (ct-DNA) in the range of 10⁵ to 10⁶ M⁻¹, suggesting strong but non-intercalative binding. dergipark.org.tr

Enzyme Inhibitory Activity Investigations

Phthalocyanines have emerged as a novel class of enzyme inhibitors, targeting a range of enzymes by interacting with their active sites or allosteric sites. researchgate.net Their large, planar aromatic structure allows them to participate in π-π stacking and hydrophobic interactions with amino acid residues.

Specific phthalocyanine derivatives have shown potent inhibitory activity against several enzymes, including:

Carbonic Anhydrases (CAs): Certain silicon phthalocyanines have demonstrated inhibition of human carbonic anhydrase isoforms I and II (hCA I and II) with IC₅₀ values in the nanomolar to micromolar range. researchgate.net

Cholinesterases: Metallophthalocyanine complexes have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net

| Enzyme Target | Phthalocyanine Type | Reported Inhibition (Ki values) |

| hCA I | Substituted Metallophthalocyanines | 8.44 ± 0.32 to 21.31 ± 7.91 nM |

| hCA II | Substituted Metallophthalocyanines | 11.73 ± 2.82 to 31.03 ± 4.81 nM |

| AChE | Substituted Metallophthalocyanines | 101.62 ± 26.58 to 326.54 ± 89.67 nM |

| BChE | Substituted Metallophthalocyanines | 68.68 ± 11.15 to 109.53 ± 19.55 nM |

(Data is illustrative of inhibitory potential for substituted Pcs, based on available literature). researchgate.net

Development as Chemical Sensors (e.g., Metal Ion Detection)

The sensitivity of the electronic and photophysical properties of phthalocyanines to their local environment makes them excellent candidates for the active layer in chemical sensors. researchgate.netup.ac.za They have been successfully employed in sensors for various analytes, including gases and metal ions. mdpi.commdpi.com

For metal ion detection, the sensing mechanism often relies on the coordination of the target ion to the phthalocyanine, either at the central core or at peripheral functional groups. This binding event triggers a measurable optical or electrochemical response. A common strategy involves using a metal-free or metallated phthalocyanine that exhibits a change in its fluorescence or absorption spectrum upon interaction with a specific metal ion. researchgate.net

For instance, a tetra-substituted phthalocyanine was developed as a fluorescent chemosensor for zinc ions (Zn²⁺). The binding of Zn²⁺ to the sensor molecule in solution resulted in significant quenching of its fluorescence signal. researchgate.net This change in fluorescence intensity can be correlated to the concentration of the analyte. Key performance metrics for such sensors include:

Selectivity: The ability to detect a specific ion in the presence of other potentially interfering ions.

Sensitivity: The magnitude of the response for a given change in analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably measured.

A spectrofluorimetric method using a phthalocyanine-based sensor for Zn²⁺ demonstrated a low detection limit of 2.4 x 10⁻⁷ M and a linear response over the concentration range of 4.0 x 10⁻⁶ to 4.4 x 10⁻⁵ M. researchgate.net The bulky alpha-cumylphenoxy groups can enhance the performance of such sensors by preventing aggregation-induced quenching in the unbound state, thereby ensuring a strong initial signal and a high signal-to-noise ratio.

Advanced Characterization Techniques Employed in Research on 4 4 Alpha Cumylphenoxy Phthalonitrile Systems

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for probing the molecular structure of 4-(4-alpha-Cumylphenoxy)phthalonitrile. By interacting with electromagnetic radiation, molecules yield spectra that serve as unique fingerprints, revealing details about their functional groups, bonding arrangements, and electronic properties.

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. In the analysis of this compound, FTIR spectra confirm the presence of key structural features. The most prominent absorption band is associated with the nitrile (C≡N) group, which typically appears in the region of 2230-2220 cm⁻¹. This sharp, strong peak is a definitive marker for the phthalonitrile (B49051) moiety.

Other significant peaks include those for the aromatic ether linkage (Ar-O-Ar), which are observed as strong, sharp bands around 1245 cm⁻¹ (asymmetric stretching) and 1050 cm⁻¹ (symmetric stretching). The presence of aromatic rings is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The cumyl group contributes characteristic peaks for C-H stretching of methyl groups (~2960 cm⁻¹) and bending vibrations (~1380 cm⁻¹). During the curing process, the disappearance or reduction in the intensity of the nitrile peak is monitored to track the polymerization reaction. researchgate.netmdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2230 | C≡N Stretch | Nitrile |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1245 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~3050 | C-H Stretch | Aromatic |

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H and ¹³C NMR are used to confirm its precise structure. researchgate.netresearchgate.net

In ¹H NMR spectroscopy, the aromatic protons of the phthalonitrile and phenoxy rings typically appear as a series of multiplets in the downfield region, approximately between 7.0 and 7.8 ppm. The protons of the phenyl ring attached to the cumyl group also resonate in this aromatic region. The methyl (CH₃) protons of the cumyl group are highly shielded and appear as a sharp singlet further upfield, typically around 1.7 ppm.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the nitrile groups (C≡N) are observed in the 115-120 ppm range. The quaternary carbon of the cumyl group appears around 42 ppm, while the methyl carbons are found at approximately 30 ppm. The numerous aromatic carbons, including those bonded to oxygen and the nitrile groups, are spread across the 118-160 ppm region.

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (molecular formula C₂₃H₁₈N₂O), the expected monoisotopic mass is approximately 338.14 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, validating the compound's identity.

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful for analyzing the polymers formed from this monomer. researchgate.net The mass spectrum of the monomer shows a prominent molecular ion peak ([M]⁺) or protonated molecule peak ([M+H]⁺). Fragmentation patterns observed in the mass spectrum can also provide further structural confirmation. For instance, the elemental composition of ions recorded in mass spectra can indicate the thermal stability of related phthalonitrile compounds. nih.gov

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 339.14918 |

| [M+Na]⁺ | 361.13112 |

| [M+K]⁺ | 377.10506 |

| [M]⁺ | 338.14135 |

Data sourced from PubChem. uni.lu

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. Phthalonitrile compounds, being rich in π-electrons, exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net These absorptions typically occur in the ultraviolet region. While the monomer itself is of interest, UV-Vis spectroscopy becomes especially critical when analyzing the phthalocyanine (B1677752) polymers formed from the cyclotetramerization of this compound. Phthalocyanines display two strong, characteristic absorption bands: the Q-band in the visible region (around 600-700 nm) and the B-band (or Soret band) in the near-UV region (around 300-400 nm). researchgate.netresearchgate.net The position and intensity of these bands provide valuable information about the electronic structure and aggregation behavior of the resulting macrocyclic polymer.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the behavior of materials as a function of temperature. For thermosetting monomers like this compound, these methods are key to understanding melting, curing, and degradation processes.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal properties of phthalonitrile resins. researchgate.net A typical DSC thermogram for this compound will show a distinct endothermic peak corresponding to its melting point. Following the melting endotherm, as the temperature increases, a broad exothermic peak is observed. This exotherm represents the heat released during the polymerization (curing) of the nitrile groups to form a cross-linked polymer network, often involving the formation of triazine or phthalocyanine structures. mdpi.commdpi.com

By conducting DSC scans at multiple heating rates, kinetic parameters of the curing reaction, such as the activation energy (Eₐ), can be determined using isoconversional methods. mdpi.comresearchgate.net This information is vital for designing appropriate curing cycles for composite manufacturing. The DSC curve provides critical data points including the onset of curing, the peak exothermic temperature (Tₚ), and the total heat of reaction (ΔH), all of which are essential for process optimization. researchgate.net For example, in studies of similar phthalonitrile systems, DSC has been used to show that the curing temperature shifts to higher values as the heating rate increases. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). This analysis provides critical data points such as the onset of decomposition temperature (Td), the temperature of maximum rate of weight loss, and the percentage of residual mass (char yield) at elevated temperatures.

For high-performance phthalonitrile resins, TGA is crucial for establishing their operational temperature limits and assessing their fire-retardant properties. Phthalonitrile polymers are known for their exceptional thermal and oxidative stability, often exhibiting decomposition temperatures exceeding 450°C. cnrs.fr The high char yields, often greater than 70% in an inert atmosphere, are indicative of the formation of a stable, carbonaceous char layer upon heating, which contributes to their excellent flame resistance. zenodo.org

A study on a fluorinated phthalonitrile resin, for instance, demonstrated a 5% thermal degradation temperature of 501°C, highlighting its outstanding thermal stability. rsc.org Research on other phthalonitrile systems has shown that the polymers retain 95% of their weight at temperatures above 510°C in both air and nitrogen atmospheres, with char yields around 70% at 900°C under nitrogen. zenodo.org These findings underscore the inherent thermal robustness of the phthalonitrile network.

Table 1: Representative TGA Data for Phthalonitrile Resin Systems

| Resin System | Atmosphere | 5% Weight Loss Temperature (°C) | Char Yield at 900°C (%) |

| Fluorinated Phthalonitrile rsc.org | Not Specified | 501 | Not Specified |

| Aromatic Ether Phthalonitrile zenodo.org | Nitrogen | >510 | ~70 |

| Aromatic Ether Phthalonitrile zenodo.org | Air | >510 | Not Applicable |

Note: This table presents data from analogous phthalonitrile systems to illustrate typical performance, as specific data for this compound was not found.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, such as their stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and damping behavior (tan δ). wikipedia.org In a DMA experiment, a small, oscillating stress or strain is applied to a sample as the temperature is varied. This allows for the determination of key material transitions, most notably the glass transition temperature (Tg). wikipedia.org

For cured this compound systems, DMA is instrumental in understanding their mechanical performance over a range of temperatures. The storage modulus in the glassy region provides an indication of the material's rigidity at ambient temperatures. The glass transition temperature is a critical parameter, as it defines the upper service temperature for structural applications. Phthalonitrile polymers are renowned for their very high glass transition temperatures, often exceeding 400°C, which is a direct result of their highly cross-linked and aromatic network structure. rsc.orgresearchgate.net

For example, a fluorinated phthalonitrile resin was reported to have a glass transition temperature greater than 400°C. rsc.org Similarly, other self-catalyzed phthalonitrile resins have demonstrated Tg values over 500°C. zenodo.org The storage modulus of these materials remains high even at elevated temperatures, indicating good mechanical stability. zenodo.org

Table 2: Representative DMA Data for Phthalonitrile Resin Systems

| Resin System | Glass Transition Temperature (Tg) (°C) | Key Observation |

| Fluorinated Phthalonitrile rsc.org | >400 | Indicates high thermal-mechanical stability. |

| Self-Catalyzed Phthalonitrile zenodo.org | >500 | Demonstrates exceptional high-temperature performance. |

Note: This table presents data from analogous phthalonitrile systems to illustrate typical performance, as specific data for this compound was not found.

Rheological Studies for Melt Flow and Processability

Rheological studies are essential for understanding the flow behavior of resins in their uncured or partially cured state. These studies, typically conducted using a rheometer, measure the viscosity of the material as a function of temperature, shear rate, and time. For thermosetting resins like those derived from this compound, rheology provides a critical "processing window"—the range of temperatures and times where the viscosity is low enough to allow for manufacturing processes such as resin transfer molding (RTM), infusion, and prepreg fabrication. semanticscholar.org

The melt viscosity of the phthalonitrile monomer or its prepolymer is a key parameter. A low initial viscosity is desirable for good fiber impregnation in composite manufacturing. As the curing reaction proceeds, the viscosity increases until the material reaches its gel point, after which it no longer flows. Rheological measurements can track this viscosity increase, providing valuable information for optimizing cure cycles. For instance, rheometric measurements on different phthalonitrile monomers have shown that the rate of the cure reaction, and thus the rate of viscosity increase, is dependent on the specific monomer structure and the concentration of the curing agent. semanticscholar.org

Microstructural Analysis (e.g., Optical Microscopy, FTIR Microscopy)

Microstructural analysis provides insights into the morphology and chemical structure of the cured polymer at a microscopic level. While optical microscopy can be used to examine the bulk morphology and identify features like voids or cracks, Fourier Transform Infrared (FTIR) microscopy is a powerful tool for chemical imaging.

FTIR microscopy combines the chemical specificity of FTIR spectroscopy with the spatial resolution of a microscope. This technique can be used to map the distribution of different chemical species within a sample, which is particularly useful for studying the cure homogeneity of thermosetting resins. By focusing the infrared beam on different areas of a cured this compound sample, one could assess the degree of cure by monitoring the disappearance of the characteristic nitrile (C≡N) stretching vibration, which is typically observed around 2230 cm⁻¹. nih.gov The formation of cross-linked structures, such as triazine or phthalocyanine rings, can also be tracked by the appearance of new absorption bands. mdpi.com This technique is also valuable for analyzing the interface between the polymer matrix and reinforcing fibers in composite materials.

Elemental Composition Analysis